N'-hydroxy-2-(piperazin-1-yl)ethanimidamide
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Overview
Description
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is a chemical compound with the molecular formula C6H14N4O It is known for its unique structure, which includes a piperazine ring and a hydroxyethanimidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide typically involves the reaction of piperazine with an appropriate precursor, such as an ethanimidamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and may require the presence of catalysts or reagents to facilitate the reaction. The process generally involves heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .
Industrial Production Methods
Industrial production of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-hydroxy-2-(piperazin-1-yl)ethanimidamide oxides, while substitution reactions can introduce various functional groups into the piperazine ring .
Scientific Research Applications
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(piperazin-1-yl)ethanimidamide involves its interaction with specific molecular targets. The hydroxyethanimidamide group can form hydrogen bonds with target molecules, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-hydroxy-2-(4-phenylpiperazin-1-yl)ethanimidamide
- N’-hydroxy-2-(2-methylpiperidin-1-yl)ethanimidamide
- N’-hydroxy-2-(4-(2-methoxyphenyl)piperazin-1-yl)ethanimidamide
Uniqueness
N’-hydroxy-2-(piperazin-1-yl)ethanimidamide is unique due to its specific combination of a piperazine ring and a hydroxyethanimidamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H14N4O |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N'-hydroxy-2-piperazin-1-ylethanimidamide |
InChI |
InChI=1S/C6H14N4O/c7-6(9-11)5-10-3-1-8-2-4-10/h8,11H,1-5H2,(H2,7,9) |
InChI Key |
LJXMYVZZTUFHAD-UHFFFAOYSA-N |
Isomeric SMILES |
C1CN(CCN1)C/C(=N/O)/N |
Canonical SMILES |
C1CN(CCN1)CC(=NO)N |
Origin of Product |
United States |
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